An In-depth Technical Guide to the Synthesis and Characterization of Vildagliptin-¹³C₅,¹⁵N
An In-depth Technical Guide to the Synthesis and Characterization of Vildagliptin-¹³C₅,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Vildagliptin-¹³C₅,¹⁵N, an isotopically labeled analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. This stable isotope-labeled standard is a critical tool in pharmacokinetic and metabolic studies, particularly in bioanalytical assays utilizing mass spectrometry.
Introduction to Vildagliptin and its Labeled Analog
Vildagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus. It selectively inhibits the enzyme DPP-4, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their degradation, Vildagliptin enhances the levels of active incretins, leading to improved glycemic control in a glucose-dependent manner.
Vildagliptin-¹³C₅,¹⁵N is a stable isotope-labeled version of Vildagliptin, where five carbon atoms are replaced with their heavier isotope, carbon-13 (¹³C), and one nitrogen atom is replaced with nitrogen-15 (¹⁵N). This labeling results in a molecule that is chemically identical to Vildagliptin but has a higher molecular weight. This property makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry, as it co-elutes with the unlabeled drug during chromatography but can be distinguished by its mass-to-charge ratio (m/z). The use of a stable isotope-labeled internal standard is the gold standard in LC-MS bioanalysis for correcting for matrix effects and variability in sample processing.[1][2][3][4]
Synthesis of Vildagliptin-¹³C₅,¹⁵N
A specific, publicly available, detailed synthesis protocol for Vildagliptin-¹³C₅,¹⁵N has not been identified in the reviewed scientific literature and patents. However, a plausible synthetic route can be proposed based on the well-established synthesis of unlabeled Vildagliptin. The key to synthesizing the labeled compound is the use of isotopically labeled starting materials.
The most common synthetic route for Vildagliptin involves the coupling of two key intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol. To produce Vildagliptin-¹³C₅,¹⁵N, the isotopic labels would need to be incorporated into one or both of these precursors. Based on the nomenclature "-¹³C₅,¹⁵N", it is most likely that the pyrrolidine-2-carbonitrile moiety contains the isotopic labels.
A proposed synthetic workflow is outlined below:
Experimental Protocol (Hypothetical):
A detailed experimental protocol would require optimization, but would likely follow these general steps, based on the synthesis of unlabeled Vildagliptin:
-
Acylation of L-Proline-¹³C₅,¹⁵N: L-Proline-¹³C₅,¹⁵N is reacted with chloroacetyl chloride in a suitable solvent (e.g., tetrahydrofuran) at a controlled temperature to yield (S)-1-(2-chloroacetyl)pyrrolidine-¹³C₅,¹⁵N-2-carboxylic acid.
-
Formation of the Amide: The carboxylic acid is then converted to the corresponding amide, (S)-1-(2-chloroacetyl)pyrrolidine-¹³C₅,¹⁵N-2-carboxamide.
-
Dehydration to the Nitrile: The amide is dehydrated using a suitable reagent, such as trifluoroacetic anhydride, to form the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-¹³C₅,¹⁵N-2-carbonitrile.
-
Coupling Reaction: The labeled intermediate is then reacted with 3-amino-1-adamantanol in the presence of a base (e.g., potassium carbonate) in a solvent like tetrahydrofuran. This nucleophilic substitution reaction forms the crude Vildagliptin-¹³C₅,¹⁵N.
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield the final high-purity Vildagliptin-¹³C₅,¹⁵N.
Characterization of Vildagliptin-¹³C₅,¹⁵N
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of Vildagliptin-¹³C₅,¹⁵N.
Quantitative Data
The following table summarizes the typical specifications for commercially available Vildagliptin-¹³C₅,¹⁵N.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂¹³C₅H₂₅N₂¹⁵NO₂ | [5][6][7] |
| Molecular Weight | 309.36 g/mol | [5][6][7] |
| CAS Number | 1044741-01-6 | [5][6][7] |
| Appearance | White to off-white solid | |
| Chemical Purity (HPLC) | >95% - ≥98% | [5][6] |
| Isotopic Enrichment | ≥98% for ¹⁵N, ≥99% for ¹³C | [6] |
| Storage Temperature | -20°C | [5] |
Spectroscopic Data (Expected)
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be very similar to that of unlabeled Vildagliptin. Minor shifts may be observed for protons attached to or near the ¹³C-labeled carbons due to isotopic effects. The proton chemical shifts for unlabeled Vildagliptin have been reported.[8]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show intense signals for the five ¹³C-labeled carbons. These signals will be singlets in a proton-decoupled spectrum. The chemical shifts will be similar to their ¹²C counterparts in unlabeled Vildagliptin, although slight isotopic shifts can occur. A predicted ¹³C NMR spectrum for unlabeled Vildagliptin is available for comparison.
-
Mass Spectrometry: Mass spectrometry is a definitive technique for confirming the isotopic labeling. The molecular ion ([M+H]⁺) for Vildagliptin-¹³C₅,¹⁵N will appear at an m/z value that is 6 units higher than that of unlabeled Vildagliptin (304.2 for unlabeled, expected around 310.2 for labeled). The fragmentation pattern will also show corresponding mass shifts for fragments containing the isotopic labels.
Expected Mass Spectral Data:
| Compound | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Vildagliptin | ~304.2 | ~151 (adamantanol amine), ~153 (pyrrolidine moiety) |
| Vildagliptin-¹³C₅,¹⁵N | ~310.2 | ~151 (adamantanol amine), ~159 (labeled pyrrolidine moiety) |
Experimental Protocols
The primary application of Vildagliptin-¹³C₅,¹⁵N is as an internal standard in quantitative bioanalytical methods. Below is a detailed protocol for its use in an LC-MS/MS assay for the determination of Vildagliptin in human plasma.
LC-MS/MS Quantification of Vildagliptin in Human Plasma
Methodology:
-
Preparation of Standards and Quality Controls: Stock solutions of Vildagliptin and Vildagliptin-¹³C₅,¹⁵N are prepared in a suitable solvent (e.g., methanol). Calibration standards and quality control samples are prepared by spiking known amounts of Vildagliptin into blank human plasma.
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample (unknown, calibration standard, or QC), add a fixed amount of Vildagliptin-¹³C₅,¹⁵N solution (e.g., 10 µL of a 100 ng/mL solution).
-
Vortex mix the samples.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Vildagliptin transition: e.g., m/z 304.2 → 153.1
-
Vildagliptin-¹³C₅,¹⁵N transition: e.g., m/z 310.2 → 159.1
-
-
-
Quantification:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the peak area of Vildagliptin to the peak area of Vildagliptin-¹³C₅,¹⁵N against the nominal concentration of the calibration standards.
-
The concentration of Vildagliptin in the unknown samples is determined from the calibration curve using the measured peak area ratios.
-
Mechanism of Action and Signaling Pathway of Vildagliptin
Vildagliptin exerts its therapeutic effect by inhibiting DPP-4, an enzyme that plays a crucial role in the inactivation of incretin hormones. The signaling pathway is as follows:
Pathway Description:
-
DPP-4 Inhibition: Vildagliptin binds to and inhibits the DPP-4 enzyme.
-
Increased Incretin Levels: This inhibition prevents the degradation of the active forms of the incretin hormones, GLP-1 and GIP, leading to their increased concentration in the plasma.
-
Pancreatic Effects: The elevated levels of GLP-1 and GIP act on the pancreatic islets in a glucose-dependent manner:
-
They stimulate the β-cells to increase insulin secretion.
-
They suppress the α-cells from releasing glucagon.
-
-
Improved Glycemic Control: The combined effect of increased insulin and decreased glucagon leads to a reduction in hepatic glucose production and an increase in glucose uptake by peripheral tissues, resulting in improved overall glycemic control.
Conclusion
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Vildagliptin-13C5,15N | CAS 1044741-01-6 | LGC Standards [lgcstandards.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. Vildagliptin 13C5-15N | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 8. researchgate.net [researchgate.net]
